Cas no 1806857-11-3 (Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate)

Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate
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- インチ: 1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(14)3-6(7(5)10)9(11,12)13/h2-3H,14H2,1H3
- InChIKey: VBYFCWUBAVYLAY-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)OC)=CC(=CC=1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- XLogP3: 2.7
- トポロジー分子極性表面積: 52.3
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015008579-250mg |
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate |
1806857-11-3 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015008579-500mg |
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate |
1806857-11-3 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
Alichem | A015008579-1g |
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate |
1806857-11-3 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoateに関する追加情報
Introduction to Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate (CAS No. 1806857-11-3)
Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate, also known by its CAS registry number 1806857-11-3, is a synthetic organic compound with a complex structure that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of benzoic acid derivatives, specifically featuring a methyl ester group, an amino substituent, a bromine atom, and a trifluoromethyl group attached to the benzene ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic research and industrial applications.
The structure of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate is characterized by a benzene ring with substituents at positions 2, 3, and 5. At position 2, there is a bromine atom, which contributes to the compound's electronic properties and reactivity. The trifluoromethyl group (-CF₃) at position 3 introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, further influencing the molecule's stability and reactivity. The amino group (-NH₂) at position 5 adds nucleophilic character to the molecule, enhancing its ability to participate in various chemical reactions. The methyl ester group (-OCH₃) at position 1 completes the structure, providing solubility and facilitating further chemical modifications.
Recent studies have highlighted the potential of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate in drug discovery and development. Researchers have explored its role as a building block for constructing bioactive molecules with therapeutic potential. For instance, the compound has been utilized in the synthesis of novel anti-inflammatory agents and anticancer drugs. Its unique substitution pattern allows for precise control over pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug design.
In addition to its pharmaceutical applications, Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate has also found relevance in materials science. The compound serves as a precursor for the synthesis of advanced materials with tailored electronic and optical properties. For example, it has been employed in the development of organic semiconductors and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like -CF₃ enhances the molecule's conjugation and charge transport capabilities, making it suitable for applications in electronic devices.
The synthesis of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps include Friedel-Crafts alkylation or acylation followed by nucleophilic substitution or elimination reactions to introduce the desired substituents onto the benzene ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound.
From an environmental perspective, understanding the fate and behavior of Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions due to its complex structure and electron-withdrawing groups. However, further research is needed to evaluate its long-term persistence in soil and aquatic environments.
In conclusion, Methyl 5-amino-2-bromo-3-(trifluoromethyl)benzoate (CAS No. 1806857-11-3) is a versatile compound with promising applications across multiple disciplines. Its unique structural features make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in driving innovation and addressing global challenges.
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